

Biotin-PEG6-azide: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Biotin-PEG6-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG6-azide**, a key reagent in modern bioconjugation. We will cover its core physicochemical properties, and detailed experimental protocols for its application in labeling biomolecules through click chemistry, and a visual representation of the experimental workflow.

Core Properties of Biotin-PEG6-azide

Biotin-PEG6-azide is a versatile molecule that combines the high-affinity binding of biotin for streptavidin and avidin with the flexibility and solubility conferred by a polyethylene glycol (PEG) spacer. The terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.

Property	Value	Reference
Molecular Weight	576.71 g/mol	[1][2]
Molecular Formula	C24H44N6O8S	[1][3]
Purity	>95%	[1]
CAS Number	1085938-09-5	
Storage	-20°C	
Solubility	Soluble in DCM (Dichloromethane)	

Experimental Applications: Bioconjugation via Click Chemistry

Biotin-PEG6-azide is primarily utilized in two types of click chemistry reactions for bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt. This method is suitable for a wide range of biomolecules.

Experimental Protocol: Labeling of an Alkyne-Modified Protein with **Biotin-PEG6-azide**

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Avoid buffers containing primary amines like Tris.
- Biotin-PEG6-azide**
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

- Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO or water)
- Solvent for **Biotin-PEG6-azide** (e.g., DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Biotin-PEG6-azide** (e.g., 10 mM in DMSO).
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein solution.
 - **Biotin-PEG6-azide** stock solution (to a final concentration of 2-10 molar excess over the protein).
 - Premixed solution of CuSO₄ and ligand. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidative damage.
 - Freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. Reaction times may vary depending on the reactants and their concentrations.
- Purification:

- Remove unreacted **Biotin-PEG6-azide** and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.
- Analysis:
 - Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or a HABA assay.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells or with sensitive biomolecules where copper toxicity is a concern.

Experimental Protocol: Labeling of a DBCO-Modified Protein with **Biotin-PEG6-azide**

Materials:

- DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
- **Biotin-PEG6-azide**
- Solvent for **Biotin-PEG6-azide** (e.g., DMSO or water)
- Purification system (e.g., size-exclusion chromatography, dialysis)

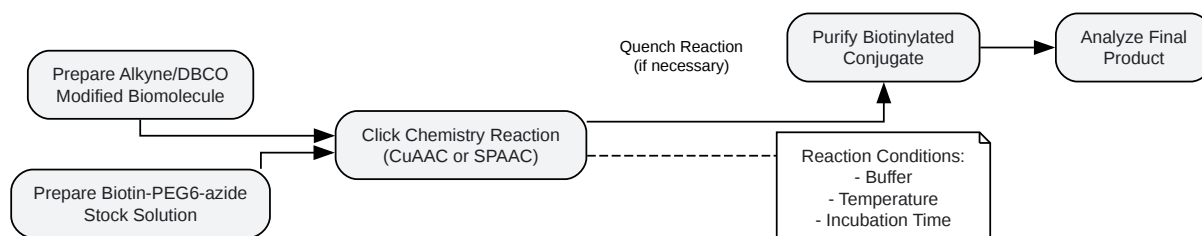
Procedure:

- Preparation of Reactants:
 - Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Biotin-PEG6-azide** (e.g., 10 mM in DMSO or water).
- Reaction Setup:

- In a microcentrifuge tube, add the **Biotin-PEG6-azide** stock solution to the DBCO-modified protein solution. A slight molar excess (1.5-5 equivalents) of the **Biotin-PEG6-azide** is typically used.
- Incubation:
 - Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne and the concentration of the reactants.
- Purification:
 - Purify the biotinylated protein using the same methods as for the CuAAC reaction (size-exclusion chromatography, dialysis, or spin filtration) to remove any unreacted **Biotin-PEG6-azide**.
- Analysis:
 - Analyze the final conjugate using appropriate methods to confirm successful biotinylation.

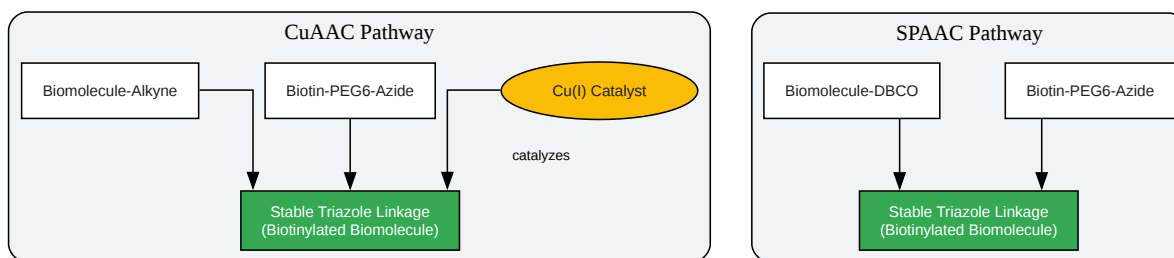
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using **Biotin-PEG6-azide** and the fundamental reaction pathways.



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Caption: A generalized experimental workflow for bioconjugation using **Biotin-PEG6-azide**.



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Caption: Comparison of CuAAC and SPAAC reaction pathways for biotinylation.

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